molecular formula C8H6F3NO2 B1279408 2-amino-5-(trifluoromethyl)benzoic Acid CAS No. 83265-53-6

2-amino-5-(trifluoromethyl)benzoic Acid

Cat. No. B1279408
CAS RN: 83265-53-6
M. Wt: 205.13 g/mol
InChI Key: GLCQUPLYYXSPQB-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)benzoic acid is a compound that belongs to the class of organic compounds known as alpha-amino acids, which are characterized by the presence of an amino group and a carboxyl group. This particular compound is further modified by the presence of a trifluoromethyl group, which can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of alpha-trifluoromethyl amino acids, including those with aromatic subunits, has been described using 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles as intermediates. These intermediates are obtained from 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols and can undergo a 1,3 shift of a benzyl group, which is a key step in the synthesis of these amino acids . This demonstrates that 5-fluoro-4-trifluoromethyl-1,3-oxazole can act as a synthetic equivalent for trifluoromethyl glycine (Tfm-Gly).

Molecular Structure Analysis

While the specific molecular structure analysis of 2-amino-5-(trifluoromethyl)benzoic acid is not directly provided, related compounds have been studied. For example, the crystal structure of a compound where the carboxyl group of the benzoic acid molecule is twisted away from the attached ring has been reported. This indicates that the presence of substituents on the benzoic acid ring can influence the molecular conformation .

Chemical Reactions Analysis

The chemical reactivity of related trifluoromethyl compounds has been explored. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into 4H-1,4-benzothiazines and their sulfones has been achieved. This process involves hydrolytic cleavage, cyclization, and oxidative reactions, showcasing the versatility of trifluoromethyl-substituted compounds in chemical synthesis .

Physical and Chemical Properties Analysis

Scientific Research Applications

Metabolic Studies

A study by Ghauri et al. (1992) explored the metabolic fate of compounds including trifluoromethyl benzoic acids in rats. Using NMR spectroscopy and computational chemistry, they found that phase II glucuronidation or glycine conjugation reactions dominated the metabolism of these compounds. This research provides insights into the metabolism of benzoic acid derivatives in biological systems.

Receptor Antagonist Research

Research by Naganawa et al. (2006) discovered that compounds structurally related to 2-amino-5-(trifluoromethyl)benzoic acid can serve as EP1 receptor selective antagonists. This has implications in the development of drugs targeting specific receptor subtypes.

Electrochemical Studies

Mandić et al. (2004) investigated the electrochemical reduction of azo bond in benzoic acids, including derivatives of 2-amino-5-(trifluoromethyl)benzoic acid. Their study, detailed in Electrochimica Acta, offers valuable insights into the electrochemical behaviors of these compounds, which is crucial for applications in electrochemical sensors and devices.

Crystallography and Molecular Interaction

Hemamalini and Fun (2010) conducted a crystallographic study on compounds closely related to 2-amino-5-(trifluoromethyl)benzoic acid. Their research, found in Acta Crystallographica Section E, highlights the molecular interactions and structural characteristics of these compounds, which is important for the design of new materials and pharmaceuticals.

Biosynthesis of Natural Products

Kang et al. (2012) reviewed the biosynthesis of 3,5-AHBA-derived natural products, a group to which 2-amino-5-(trifluoromethyl)benzoic acid is structurally related. Their findings, published in Natural Product Reports, provide a comprehensive overview of the chemical and biochemical pathways involved in the synthesis of these natural products.

Safety And Hazards

The safety data sheet for “2-amino-5-(trifluoromethyl)benzoic Acid” indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-amino-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCQUPLYYXSPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440353
Record name 2-amino-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-(trifluoromethyl)benzoic Acid

CAS RN

83265-53-6
Record name 2-amino-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-(trifluoromethyl)aniline (25 g, 0.15 mol) was dissolved in THF (275 mL), then treated with Boc anhydride (41 g, 0.19 mol), ET3N (19 g, 0.19 mol), and 4-(dimethylamino)pyridine (0.1 g, 0.8 mmol). The mixture was refluxed for 3 hours, the solvents removed in vacuo, and the organic residue dissolved in EtOAc, washed with 1 M NaOH, then 1 M HCl, then dried and concentrated. The resulting product was recrystallized from heptane yielding 39 g final product as a white solid. The solid (0.15 mol) was dissolved in THF (350 mL) and cooled to −78° C. under nitrogen, then treated dropwise with BuLi (1.6 M in hexane, 282 mL, 0.45 mol). After 1 h, the solution was warmed to 0° C. and held for 1.5 h. The mixture was poured onto excess solid CO2 and stirred overnight at RT. After partitioning against 1 M HCl, the THF layer was evaporated and the residue dissolved in EtOAc, washed with 1 M HCl, then dried and concentrated. The solid product was triturated with hexan to yield the final product as a white solid (15.8 g). LC/MS retention time 2.70 min, m/z (obs, M−H)=304.1. Finally the Boc anthranilate (11.3 g) was dissolved in CH2CL2 (26 mL) and treated with TFA (21 mL). After stirring at RT for 2 h, the solution was dried in vacuo, the resulting residue dissolved in toluene (100 mL), concentrated to dryness, and the dissolution/drying process repeated twice more, yielding the desired product as a white solid (10.8 g), LC/MS retention time 1.2 min, m/z (obs, M−H)=204.0.
Name
Boc anthranilate
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(trifluoromethyl)aniline (25 g, 0.15 mol) was dissolved in THF (275 mL), then treated with Boc anhydride (41 g, 0.19 mol), ET3N (19 g, 0.19 mol), and 4-(dimethylamino)pyridine (0.1 g, 0.8 mmol). The mixture was refluxed for 3 hours, the solvents removed in vacuo, and the organic residue dissolved in EtOAc, washed with 1 M NaOH, then 1 M HCl, then dried and concentrated. The resulting product was recrystallized from heptane yielding 39 g final product as a white solid. The solid (0.15 mol) was dissolved in THF (350 mL) and cooled to −78° C. under nitrogen, then treated dropwise with BuLi (1.6 M in hexane, 282 mL, 0.45 mol). After 1 h, the solution was warmed to 0° C. and held for 1.5 h. The mixture was poured onto excess solid CO2 and stirred overnight at RT. After partitioning against 1 M HCl, the THF layer was evaporated and the residue dissolved in EtOAc, washed with 1 M HCl, then dried and concentrated. The solid product was triturated with hexan to yield the final product as a white solid (15.8 g). LC/MS retention time 2.70 min, m/z (obs, M−H)=304.1. Finally the Boc anthranilate (11.3 g) was dissolved in CH2CL2 (26 mL) and treated with TFA (21 mL). After stirring at RT for 2 h, the solution was dried in vacuo, the resulting residue dissolved in toluene (100 mL), concentrated to dryness, and the dissolution/drying process repeated twice more, yielding the desired product as a white solid (10.8 g), LC/MS retention time 1.2 min, m/z (obs, M−H)=204.0.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
[Compound]
Name
solid
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Quantity
282 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
5
Citations
G Fenton, CG Newton, BM Wyman… - Journal of medicinal …, 1989 - ACS Publications
The preparation and plasma lipid altering characteristics of a series of 4H-3, l-benzoxazin-4-ones are described. Hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein …
Number of citations: 75 pubs.acs.org
SJ Harrison, AH Hansen - orbit.dtu.dk
(57) Abstract: Thc prcsent invcntion relatcs to mcthods of labcling sugar moictics of sugar containing compounds including glycopeptides. The compounds presented in the present …
Number of citations: 2 orbit.dtu.dk
M Elsocht, P Giron, L Maes, W Versées… - International Journal of …, 2021 - mdpi.com
Lung cancer is one of the most frequently diagnosed cancers accounting for the highest number of cancer-related deaths in the world. Despite significant progress including targeted …
Number of citations: 5 www.mdpi.com
JB Steinman, CC Santarossa, RM Miller, LS Yu… - Elife, 2017 - elifesciences.org
10.7554/eLife.25174.001 Cytoplasmic dyneins are motor proteins in the AAA+ superfamily that transport cellular cargos toward microtubule minus-ends. Recently, ciliobrevins were …
Number of citations: 26 elifesciences.org
LA Thielen, J Chen, G Jing, O Moukha-Chafiq, G Xu… - Cell metabolism, 2020 - cell.com
Diabetes is characterized by hyperglycemia, loss of functional islet beta cell mass, deficiency of glucose-lowering insulin, and persistent alpha cell secretion of gluconeogenic glucagon. …
Number of citations: 63 www.cell.com

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